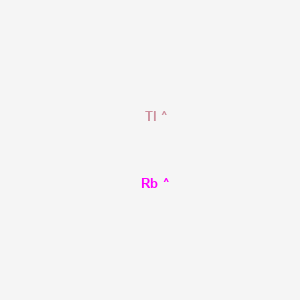

rubidium;thallium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rubidium and thallium are two elements that form a unique compound with interesting properties and applications. Rubidium is an alkali metal with the atomic number 37, known for its high reactivity and softness . Thallium, on the other hand, is a post-transition metal with the atomic number 81, known for its toxicity and use in various industrial applications . The combination of rubidium and thallium results in a compound that exhibits characteristics of both elements, making it valuable in scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of rubidium and thallium compounds typically involves direct reactions between the metals and halogens. For example, rubidium can react with chlorine gas to form rubidium chloride, while thallium can react with bromine to form thallium bromide . These reactions are highly exothermic and require controlled conditions to prevent explosions.

Industrial Production Methods: Industrial production of rubidium and thallium compounds often involves solvent extraction and ion exchange methods. These methods are used to separate rubidium and thallium from brine or mineral sources . The separation process is relatively simple and cost-effective, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Rubidium and thallium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. Rubidium reacts vigorously with water to form rubidium hydroxide and hydrogen gas . Thallium, on the other hand, can form both monovalent and trivalent compounds, reacting with oxygen to form thallium oxide .

Common Reagents and Conditions: Common reagents used in reactions involving rubidium and thallium include halogens (chlorine, bromine, iodine), acids, and bases. These reactions typically occur under controlled conditions to prevent violent reactions and ensure the formation of desired products .

Major Products Formed: The major products formed from reactions involving rubidium and thallium include rubidium chloride, rubidium hydroxide, thallium oxide, and thallium bromide . These compounds have various applications in scientific research and industry.

Aplicaciones Científicas De Investigación

Rubidium and thallium compounds have numerous applications in scientific research. Rubidium is used in atomic clocks, Bose-Einstein condensates, and quantum computing due to its unique atomic properties . Thallium compounds are used in cardiovascular imaging to detect heart diseases and in cancer detection . Additionally, rubidium and thallium compounds are used in the separation of other elements from brine, making them valuable in industrial processes .

Mecanismo De Acción

The mechanism of action of rubidium and thallium compounds involves their interaction with various molecular targets and pathways. Rubidium ions can replace potassium ions in biological systems, affecting cellular processes and signaling pathways . Thallium ions, due to their similarity to potassium ions, can interfere with potassium-regulated homeostasis, leading to toxicity and disruption of cellular functions .

Comparación Con Compuestos Similares

Rubidium and thallium compounds are similar to other alkali and post-transition metal compounds. For example, rubidium chloride is similar to potassium chloride in terms of its chemical properties and reactivity . Thallium compounds, such as thallium bromide, are similar to lead and mercury compounds in terms of their toxicity and industrial applications . the unique combination of rubidium and thallium results in compounds with distinct properties and applications, making them valuable in various fields of research and industry.

Conclusion

Rubidium and thallium compounds are fascinating due to their unique properties and wide range of applications. From their preparation methods to their chemical reactions and scientific research applications, these compounds play a crucial role in advancing our understanding of chemistry and developing new technologies. Their mechanisms of action and comparison with similar compounds further highlight their significance in both scientific research and industrial applications.

Propiedades

Número CAS |

111116-65-5 |

|---|---|

Fórmula molecular |

RbTl |

Peso molecular |

289.851 g/mol |

Nombre IUPAC |

rubidium;thallium |

InChI |

InChI=1S/Rb.Tl |

Clave InChI |

PYHMVNGEWKOASL-UHFFFAOYSA-N |

SMILES canónico |

[Rb].[Tl] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)

![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)